3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea

Soluble epoxide hydrolase enzyme inhibition Ki determination

3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea is a synthetic small-molecule urea derivative in which a central urea pharmacophore bridges a 2-methoxyphenyl ring and an oxazolidine-2,4-dione heterocycle via an ethyl linker. This compound belongs to the class of conformationally restricted urea inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target in hypertension, inflammation, and metabolic disorders.

Molecular Formula C13H15N3O5
Molecular Weight 293.279
CAS No. 2309746-90-3
Cat. No. B2751448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea
CAS2309746-90-3
Molecular FormulaC13H15N3O5
Molecular Weight293.279
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCCN2C(=O)COC2=O
InChIInChI=1S/C13H15N3O5/c1-20-10-5-3-2-4-9(10)15-12(18)14-6-7-16-11(17)8-21-13(16)19/h2-5H,6-8H2,1H3,(H2,14,15,18)
InChIKeyYJFMCMPFTCGUSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea (CAS 2309746-90-3): Structural and Pharmacophoric Classification


3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea is a synthetic small-molecule urea derivative in which a central urea pharmacophore bridges a 2-methoxyphenyl ring and an oxazolidine-2,4-dione heterocycle via an ethyl linker [1]. This compound belongs to the class of conformationally restricted urea inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target in hypertension, inflammation, and metabolic disorders [2]. Its molecular formula is C₁₃H₁₅N₃O₅ with a molecular weight of 293.28 g·mol⁻¹ [3]. The oxazolidine-2,4-dione core, a bioisostere of carboxylic acid, differentiates this scaffold from the more common oxazolidin-2-one ureas and imparts distinct hydrogen-bonding capacity that may influence target engagement and physicochemical properties [4].

Why Generic Substitution Fails for 3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea: Pharmacophoric Stringency in sEH Urea Inhibitors


Generic substitution within the sEH urea inhibitor class is precluded by the stringent structure-activity relationship (SAR) governing the urea pharmacophore. In this compound, the 2-methoxyphenyl group provides a specific combination of electron-donating resonance and steric bulk that differs markedly from the 2,6-difluorophenyl or adamantyl-substituted analogs often explored alongside it [1]. The oxazolidine-2,4-dione ring introduces a second carbonyl relative to the common oxazolidin-2-one, altering the network of hydrogen-bond acceptors available for binding to the sEH catalytic tunnel [2]. Furthermore, the two-carbon ethyl linker between the urea and the heterocycle dictates a specific intramolecular distance and conformational ensemble that a methylene or branched linker cannot replicate without perturbing the orientation of the urea NH donors relative to Asp335 in the active site [1]. Replacing any individual component—the aryl group, the heterocycle oxidation state, or the linker length—can reduce inhibitory potency by orders of magnitude, as demonstrated by systematic SAR campaigns on related urea scaffolds [2].

Quantitative Differentiation Evidence for 3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea


sEH Inhibitory Potency: Ki 1.40 nM Against Recombinant Human sEH

The target compound demonstrates a Ki of 1.40 nM against recombinant human sEH in a FRET-based assay [1]. This represents low-nanomolar potency comparable to the reference clinical-stage inhibitor AR9281 (IC₅₀ ≈ 25 nM in a similar sEH assay) [2]. Unlike AR9281, which relies on an acyl-piperidine scaffold, this compound uses the oxazolidine-2,4-dione heterocycle to achieve high affinity, potentially via additional hydrogen-bond contacts with the catalytic residues Tyr383 and Tyr466 [1].

Soluble epoxide hydrolase enzyme inhibition Ki determination

Physicochemical Differentiation: Polarity and H-Bonding Profile vs. 2,6-Difluorophenyl Analog

The 2-methoxyphenyl substituent elevates topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the 2,6-difluorophenyl analog 1-(2,6-difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea . Specifically, the methoxy oxygen provides an additional H-bond acceptor (total = 5 vs. 4 for the difluoro analog, plus F-mediated acceptors) and raises TPSA by approximately 9–12 Ų, which is predicted to improve aqueous solubility at the cost of moderately reduced membrane permeability [1]. This balance can be advantageous for achieving oral bioavailability without resorting to strong electron-withdrawing groups that may increase metabolic liability [1].

Drug-likeness physicochemical property hydrogen bonding

Metabolic Stability: Oxazolidine-2,4-dione vs. Oxazolidin-2-one Core

The oxazolidine-2,4-dione ring is more resistant to ring-opening hydrolysis than the mono-oxo oxazolidin-2-one core found in many antibacterial agents . In human liver microsome (HLM) stability assays for the related oxazolidine-2,4-dione-containing sEH inhibitor 3-(1-(cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione, >80% parent remained after 60 min incubation . Although no direct HLM data are published for the target urea, the oxazolidine-2,4-dione core is expected to confer similar stability advantages over the oxazolidin-2-one-based analog 1-(2-methoxyphenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea (CAS 954686-74-9), which undergoes faster oxidative metabolism due to the single carbonyl .

Metabolic stability heterocycle oxidation liver microsomes

Linker-Dependent Conformational Pre-organization: Ethyl vs. Methylene Bridge

The ethyl spacer between the urea and the oxazolidine-2,4-dione ring permits an extended conformation that optimally positions the urea NH donors for hydrogen bonding with the Asp335 side chain in the sEH active site [1]. By contrast, a single methylene linker (as in certain oxazolidinone-urea antibacterials) constrains the heterocycle closer to the urea, likely inducing a suboptimal dihedral angle that reduces complementarity with the catalytic tunnel [2]. Although no crystallographic data are available for this specific compound, conformational analysis predicts a lower-energy extended conformer for the ethyl-linked series, supporting the design rationale for maximizing sEH inhibition [1].

Conformational restriction linker SAR sEH binding mode

Optimal Research and Industrial Application Scenarios for 3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea


Screening in sEH-Mediated Cardiovascular and Inflammatory Disease Models

The demonstrated nanomolar sEH inhibition (Ki 1.40 nM) [1] supports the use of this compound as a tool inhibitor in rodent models of angiotensin-II-induced hypertension or lipopolysaccharide (LPS)-induced acute inflammation. Its potency is comparable to well-characterized sEH probes such as t-AUCB, but its distinct chemotype may reveal differential pharmacokinetic or tissue-distribution profiles relevant for cardiac or renal target engagement studies [1].

Comparative Solubility–Permeability Profiling in Formulation Development

The 2-methoxyphenyl substitution elevates TPSA and hydrogen-bond acceptor count relative to the 2,6-difluorophenyl analog [2]. This makes the compound a suitable candidate for parallel screening in in vitro permeability assays (Caco-2 or PAMPA) and equilibrium solubility determinations to define the optimal LogD/polar surface area window for oral bioavailability within the oxazolidinedione-urea series [2].

Metabolic Stability Benchmarking Against Oxazolidin-2-one Urea Analogs

The oxazolidine-2,4-dione core is expected to confer improved resistance to hydrolytic and oxidative metabolism compared to oxazolidin-2-one ureas (e.g., CAS 954686-74-9) . Head-to-head intrinsic clearance measurements in human liver microsomes or hepatocytes can quantify the metabolic advantage and guide further optimization of the scaffold for once-daily oral dosing .

Crystallography and Structure-Based Drug Design (SBDD) Campaigns

The ethyl linker and oxazolidine-2,4-dione ring represent a conformational restriction strategy that can be exploited for co-crystallization trials with recombinant human sEH [3]. A high-resolution structure of this compound bound to sEH would illuminate the hydrogen-bond network involving the dioxo heterocycle and inform the design of next-generation inhibitors with improved selectivity over microsomal epoxide hydrolase (mEH) [3].

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